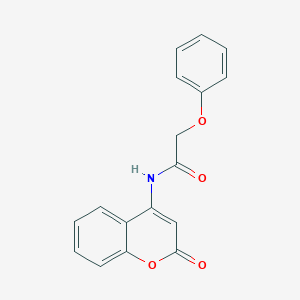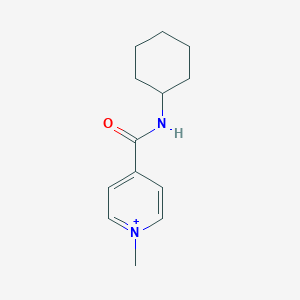![molecular formula C16H18N4O2 B252145 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide, also known as MPN, is a small molecule that has gained attention in scientific research due to its potential in various fields. MPN is a derivative of nicotinamide, which is a form of vitamin B3.
Mechanism of Action
The mechanism of action of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in inflammation and cancer growth. 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has also been shown to activate certain pathways involved in neuroprotection.
Biochemical and Physiological Effects:
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide can inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide. One area of interest is the development of more potent derivatives of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide that may have greater efficacy in treating cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide and its potential in other areas of scientific research. Finally, the development of more efficient synthesis methods for 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide and its derivatives may lead to greater availability and lower costs for researchers.
Synthesis Methods
The synthesis of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide involves a series of chemical reactions that start with the condensation of 3-aminopropylpyridine with nicotinoyl chloride. The resulting intermediate is then reacted with methyl iodide to obtain the final product, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide. The synthesis of 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been studied for its potential in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, 6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-methyl-N-[3-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-12-5-6-14(11-20-12)16(22)19-9-3-8-18-15(21)13-4-2-7-17-10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
LJAMNCAOOGCJSE-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)